Allen

Übersicht

Beschreibung

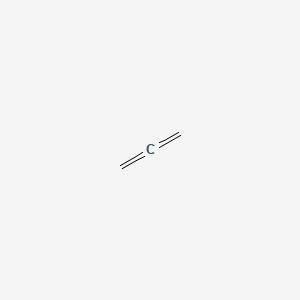

Allene, also known as propadiene, is an organic compound with the formula ( \text{H}_2\text{C}=\text{C}=\text{CH}_2 ). It is the simplest member of the allene family, characterized by having two adjacent carbon-carbon double bonds. Allenes are classified as cumulated dienes, and their unique structure imparts interesting chemical properties and reactivity .

Synthetic Routes and Reaction Conditions:

Decarboxylative Coupling: A copper-catalyzed decarboxylative coupling reaction of aryl alkynyl carboxylic acid, paraformaldehyde, and dicyclohexylamine in diglyme at 100°C for 2 hours provides terminal allenes in good yields.

Peterson Elimination: Lithium alkoxides of β-silylallylic alcohols undergo Peterson elimination in dimethylformamide to give allenes.

Dehalogenation Reactions: Indium- and zinc-mediated dehalogenation reactions of vicinal dihalides in an aqueous solvent enable the synthesis of various allenylmethyl aryl ethers and monosubstituted allenes.

Industrial Production Methods: Allene can be produced industrially through the thermal cracking of hydrocarbons, where higher alkanes are broken down into smaller molecules, including allene and other dienes.

Types of Reactions:

Cycloaddition Reactions: Allenes undergo various cycloaddition reactions, including [2+2], [2+2+1], [3+2], [2+2+2], [4+2], [5+2], and [6+2] cycloadditions.

Electrophilic Addition: Allenes react with electrophiles such as halogens and acids, leading to the formation of addition products.

Oxidation and Reduction: Allenes can be oxidized to form epoxides or reduced to form alkenes and alkanes.

Common Reagents and Conditions:

Cycloaddition: Catalysts such as titanium, cobalt, rhodium, nickel, palladium, platinum, gold, and phosphine are commonly used.

Electrophilic Addition: Reagents like halogens (chlorine, bromine) and acids (hydrochloric acid, sulfuric acid) are used.

Major Products:

Cycloaddition: Formation of cyclic compounds such as benzofurans, benzopyrans, and quinolines.

Electrophilic Addition: Formation of halogenated and protonated addition products.

Wissenschaftliche Forschungsanwendungen

Allenes are valuable in various fields due to their unique reactivity and structural properties:

Wirkmechanismus

Target of Action

Allene, also known as 1,2-Propadiene, is a simple organic compound with the formula C3H4 . It is a cumulated diene, meaning it has two double bonds connected by a single bond . The primary targets of allene are organic molecules that can undergo cycloaddition reactions . These reactions involve the addition of a substituent to a double or triple bond in an organic molecule .

Mode of Action

Allene interacts with its targets through its unique structure. Each of the two electrons of the central carbon atom forms collinear spσ bonds to the terminal sp2-hybridized carbons . The two remaining electrons of the central carbon occupy p orbitals and form π bonds through overlap of these p orbitals and the p orbitals of the terminal carbons . This unique structure allows allene to participate in various chemical reactions, particularly cycloaddition reactions .

Biochemical Pathways

Allene plays a key role in the synthesis of important heterocyclic compounds through cycloaddition reactions . These reactions can lead to the formation of complex molecular targets, such as natural products, pharmaceuticals, and functional materials . For example, allene can react with propyne (methylacetylene) to form polycyclic aromatic hydrocarbons .

Pharmacokinetics

It is known that allene can be produced and separated on a large scale during petroleum refining .

Result of Action

The result of allene’s action is the formation of complex molecular structures through cycloaddition reactions . These structures can be found in many natural products and pharmaceuticals . For example, hexahydropyrrolo[2,3-b]indole-containing tetrasubstituted allenes have been reported to inhibit the growth of pancreatic cancer cells .

Action Environment

The action of allene is influenced by environmental factors such as temperature and the presence of catalysts . For instance, allene exists in equilibrium with propyne, and the equilibrium is temperature-dependent . Furthermore, the transformation of allene from alkynes can be catalyzed by bases .

Biochemische Analyse

Biochemical Properties

Allene plays a crucial role in biochemical reactions, particularly in the formation of oxylipins, which are signaling molecules involved in plant defense mechanisms. Allene oxide synthase (AOS) is an enzyme that catalyzes the conversion of fatty acid hydroperoxides to allene oxides, which are precursors to jasmonates. Jasmonates are important plant hormones that regulate growth, development, and stress responses . Allene interacts with enzymes such as allene oxide cyclase (AOC) to form jasmonic acid, a key signaling molecule in plants .

Cellular Effects

Allene influences various cellular processes, particularly in plants. It affects cell signaling pathways by modulating the levels of jasmonic acid and its derivatives. These compounds play a role in gene expression, particularly in response to stress and pathogen attack. Allene’s impact on cellular metabolism includes the regulation of defense-related genes and the activation of metabolic pathways that produce secondary metabolites involved in plant defense .

Molecular Mechanism

At the molecular level, allene exerts its effects through its interaction with specific enzymes. Allene oxide synthase converts fatty acid hydroperoxides to allene oxides, which are then converted to jasmonic acid by allene oxide cyclase. This process involves the binding of allene to the active sites of these enzymes, leading to the formation of signaling molecules that regulate gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of allene can change over time. Studies have shown that the stability and degradation of allene and its derivatives can influence their long-term effects on cellular function. For instance, jasmonic acid levels in plants can vary depending on environmental conditions and the duration of exposure to stress factors . The stability of allene and its conversion products is crucial for maintaining their biological activity over time.

Dosage Effects in Animal Models

The effects of allene vary with different dosages in animal models. In plants, varying levels of allene and its derivatives can lead to different physiological responses. Low doses may enhance stress tolerance and defense mechanisms, while high doses could potentially cause toxic effects or disrupt normal cellular functions. Understanding the dosage effects of allene is essential for optimizing its use in agricultural and biotechnological applications .

Metabolic Pathways

Allene is involved in several metabolic pathways, particularly in the biosynthesis of jasmonates. The conversion of fatty acid hydroperoxides to allene oxides by allene oxide synthase is a key step in this pathway. This process requires cofactors such as oxygen and involves the participation of other enzymes like allene oxide cyclase. The metabolic flux and levels of metabolites in this pathway are regulated by the availability of allene and its precursors .

Transport and Distribution

Within cells and tissues, allene is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of allene and its derivatives to their target sites, where they exert their biological effects. The localization and accumulation of allene are influenced by factors such as cellular compartmentalization and the presence of binding proteins that interact with allene .

Subcellular Localization

Allene’s subcellular localization is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with enzymes and other biomolecules. Post-translational modifications and targeting signals play a role in directing allene to its sites of action. Understanding the subcellular localization of allene is important for elucidating its mechanisms of action and optimizing its use in various applications .

Vergleich Mit ähnlichen Verbindungen

Alkenes: Ethylene, propylene

Alkynes: Acetylene, propyne

Allenes stand out due to their cumulated double bonds, which impart unique reactivity and make them valuable in various chemical transformations and applications.

Biologische Aktivität

Allene, a compound characterized by its unique structure featuring a cumulated double bond system, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of allene, highlighting its potential as a pharmacological agent, its mechanisms of action, and relevant case studies.

Overview of Allene

Allene (C3H4) is a hydrocarbon with the structure H2C=C=CH2. Its unique bonding arrangement allows for various chemical modifications that can enhance its biological properties. The incorporation of allene moieties into larger molecular frameworks has been shown to yield compounds with notable biological activities, including antimicrobial, anticancer, and enzyme inhibition effects.

1. Enzyme Inhibition

One of the most studied biological activities of allene derivatives is their ability to inhibit enzymes. For instance, recent research has demonstrated that certain allene-containing compounds exhibit potent inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

- Case Study : In a study involving isomeric 3-benzazecines decorated with endocyclic allene structures, several derivatives showed IC50 values in the low micromolar range against AChE. Notably, compound 3e exhibited an IC50 of 4.89 μM and was found to be more effective than its non-allene counterparts .

| Compound | AChE Inhibition (IC50 μM) | Solubility (μM) | Hydrolytic Half-Life (h) |

|---|---|---|---|

| 3e | 4.89 ± 0.47 | 17.4 ± 0.7 | 4.5 |

| 3n | 4.45 ± 0.08 | 0.200 ± 0.015 | >12 |

2. Antimicrobial Activity

Allene derivatives have also been investigated for their antimicrobial properties. The incorporation of metal complexes with allene structures has been particularly promising in enhancing antimicrobial activity.

- Research Findings : A study indicated that metal-containing allene complexes exhibited significantly higher antimicrobial activity compared to purely organic compounds, suggesting that the presence of metals can synergistically enhance the biological effects of the allene moiety .

3. Anticancer Properties

The potential anticancer properties of allene-containing compounds have been explored in various contexts, particularly through their ability to act as mechanism-based enzyme inhibitors.

- Mechanism of Action : The unique stereochemistry of allenes allows them to interact with biological targets in novel ways, potentially leading to increased selectivity and potency against cancer cells .

The biological activity of allene derivatives can often be attributed to their ability to form coordination complexes with metal ions or to engage in nucleophilic reactions due to their electrophilic nature.

Eigenschaften

IUPAC Name |

propa-1,2-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4/c1-3-2/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYABWNGZIDDRAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4 | |

| Record name | PROPADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14858 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propadiene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Propadiene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24979-93-9 | |

| Record name | Polyallene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029178, DTXSID801027035 | |

| Record name | 1,2-Propadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Propadiene-1,3-diylidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

40.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propadiene, stabilized appears as a colorless flammable gas. May become unstable. Not toxic but asphyxiation may occur because of displacement of oxygen. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, Colorless gas; [HSDB] | |

| Record name | PROPADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14858 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Propadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1542 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-34.5 °C @ 760 MM HG | |

| Record name | PROPADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER | |

| Record name | PROPADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.787 | |

| Record name | PROPADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5430.0 [mmHg] | |

| Record name | Propadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1542 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

GAS, COLORLESS | |

CAS No. |

463-49-0, 12075-35-3, 60731-10-4 | |

| Record name | PROPADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14858 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbon trimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012075353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propadienylidene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060731104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Propadiene-1,3-diylidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AV0LZ8QKB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-136 °C | |

| Record name | PROPADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is an allene and what makes its structure unique?

A1: Allenes are a class of unsaturated hydrocarbons characterized by the presence of two cumulated carbon-carbon double bonds (C=C=C). [] This unique arrangement forces the terminal carbon atoms and their substituents into perpendicular planes, leading to fascinating consequences for their reactivity and stereochemistry. []

Q2: Can you provide the molecular formula and weight of the simplest allene, 1,2-propadiene?

A2: The simplest allene, 1,2-propadiene, also known as allene itself, has a molecular formula of C3H4 and a molecular weight of 40.06 g/mol.

Q3: How does the spectroscopic data of allenes reflect their distinctive structure?

A3: Allenes exhibit characteristic spectroscopic signatures. In infrared (IR) spectroscopy, they display a strong absorption band around 1950 cm-1, attributed to the asymmetric stretching vibration of the cumulated double bonds. [] In proton nuclear magnetic resonance (1H NMR) spectroscopy, allenic protons typically resonate in the range of δ 4.5-6.5 ppm. [] 13C NMR spectroscopy reveals distinct signals for the central and terminal allenic carbons.

Q4: How does the electronic structure of allenes influence their reactivity?

A4: The orthogonal arrangement of π-orbitals in allenes imparts unique reactivity. They can act as both nucleophiles and electrophiles, enabling a wide range of transformations. [] The differing electronic properties of the two C=C bonds can lead to regioselective reactions. []

Q5: How do allenes behave in rhodium(I)-catalyzed (5+2) cycloadditions?

A5: Allenes act as 2-carbon components in rhodium(I)-catalyzed (5+2) cycloadditions with vinylcyclopropanes (VCPs). Interestingly, terminally substituted allenes demonstrate higher cycloadduct yields compared to their unsubstituted counterparts due to the suppression of allene dimerization, a process that can deactivate the rhodium catalyst. []

Q6: Can allenes participate in reactions other than cycloadditions?

A6: Absolutely. Allenes are highly versatile and can participate in various reactions, including:

- Electrophilic additions: They readily undergo electrophilic attack, leading to the formation of useful synthetic intermediates with defined regio- and stereoselectivity. Examples include halo- and seleno-hydroxylations, as well as halo- and selenolactonizations. []

- Palladium-catalyzed reactions: Allenes serve as valuable substrates in palladium-catalyzed reactions, enabling transformations such as asymmetric allylic alkylations, oxidative carbocyclizations, and cascade coupling reactions. [] These reactions provide access to a wide array of carbocyclic, heterocyclic, and polycyclic structures. []

- Rhenium-catalyzed reactions: Allenes react with β-ketoesters in the presence of rhenium catalysts to produce polysubstituted cyclopentenes. This method offers a novel route to five-membered carbocycles with defined regio- and stereochemistry. []

Q7: What factors influence the selectivity of reactions involving allenes?

A7: Selectivity in allene chemistry is governed by several factors, including:

- Steric effects: The presence of bulky substituents on the allene can direct the approach of reagents, influencing both regio- and stereoselectivity. [, , ]

- Electronic effects: The nature of substituents on the allene can modulate the electronic properties of the C=C bonds, impacting regioselectivity in electrophilic additions. []

- Catalyst control: The choice of catalyst and ligands plays a crucial role in determining enantio- and diastereoselectivity in asymmetric reactions. [, ]

- Reaction conditions: Solvent, temperature, and additives can all influence the reaction pathway and selectivity. [, ]

Q8: What are some common synthetic routes to access allenes?

A8: Several methods exist for the synthesis of allenes. Some widely employed strategies include:

- Doering-Moore-Skattebøl reaction: Treatment of 1,1-dihalocyclopropanes with alkyllithium reagents at low temperatures provides a general route to allenes. []

- From propargylic alcohols: Propargylic alcohols can be readily transformed into substituted allenes using various reagents, including copper(I) iodide, zinc iodide, and cadmium iodide. [, ]

- Copper-mediated substitutions: Copper-catalyzed reactions of 1,1-dichloro-2-alkynes with functionalized organometallic reagents offer a versatile route to polyfunctionalized allenes with high regioselectivity. []

Q9: What makes allenes valuable building blocks in organic synthesis?

A9: Allenes’ unique reactivity and stereochemical properties make them valuable intermediates in the synthesis of complex molecules:

- Natural product synthesis: Allenes are key intermediates in the synthesis of natural products like terpenes, polyketides, alkaloids, and amino acids. [] Their use often involves ring-closing metathesis reactions of vinyl-substituted acetals derived from alkoxyallenes. []

- Pharmaceutical chemistry: Allene-containing compounds exhibit a range of biological activities, making them attractive targets for medicinal chemistry. []

- Materials science: Allenes are incorporated into polymers and optoelectronic materials, often leveraging their unique optical and electronic properties. []

Q10: Can you provide a specific example of allene application in natural product synthesis?

A10: Alkoxyallenes are key building blocks for the synthesis of epoxomicin and its analogues, which are potent proteasome inhibitors with promising anticancer activity. [] The synthesis involves the formation of allene-derived spirodiepoxides as crucial intermediates. []

Q11: How has computational chemistry contributed to understanding allene reactivity?

A11: Computational studies employing density functional theory (DFT) calculations have provided valuable insights into the mechanisms and selectivities of various allene transformations. [, , , ] For instance, DFT calculations have elucidated the regioselectivity in (5+2) cycloadditions of allene-ynes, revealing the preferential reaction at the terminal allene double bond due to enhanced backdonation. [] Similarly, computational studies have helped unravel the factors controlling chemoselectivity in manganese-catalyzed C-H functionalizations of indoles with allenes. []

Q12: What are some promising areas for future research in allene chemistry?

A12: Allene chemistry continues to evolve, with several exciting avenues for future exploration:

- Development of novel catalytic asymmetric reactions: Expanding the repertoire of enantioselective transformations involving allenes will enable the synthesis of more complex and diverse chiral molecules. [, ]

- Exploration of new applications in materials science: The unique optical and electronic properties of allenes hold potential for the development of advanced materials with tailored properties. []

- Further integration of computational and experimental approaches: Combining experimental studies with advanced computational modeling will continue to provide deeper mechanistic insights and guide the design of new reactions and materials. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.